Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-6-5-9(17-2)7-12(10)18-3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFWHHGCUGAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655339 | |
| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33277-16-6 | |
| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33277-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic ring or the isoxazole ring, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium or copper compounds. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural features—substituent positions, ester groups, and electronic properties—are compared below with similar derivatives.
Positional Isomers of Dimethoxyphenyl Substituents
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate
- Structure : 3,4-Dimethoxyphenyl substituent at the 5-position of isoxazole.
- Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate, yielding 77% .
- Physical Properties : Melting point 142–144°C, higher than the 4-methoxy analog (86–88°C), indicating enhanced crystallinity due to substituent symmetry .
- Implications : The 3,4-dimethoxy substitution may improve π-π stacking interactions in crystal lattices, influencing solid-state stability.
Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate
- Structure : 2,5-Dimethoxyphenyl substituent.
- Synthesis: Not detailed in the evidence, but analogous methods likely apply.
Ester Group Variations
Methyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate
- Structure : Methyl ester instead of ethyl ester.
- Properties : ≥95% purity, highlighting stability during synthesis .
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid
Functional Group Modifications
Ethyl 5-Amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate
- Structure: Amino group at the 5-position and 4-methoxyphenyl substituent.
- Implications: The amino group introduces a basic site, altering electronic distribution and enabling hydrogen bonding, which could enhance biological activity .
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Structural Feature |
|---|---|---|---|
| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 86–88 | 85 | 4-Methoxyphenyl |
| Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate | 142–144 | 77 | 3,4-Dimethoxyphenyl |
| Mthis compound | Not reported | ≥95 purity | Methyl ester, 2,4-dimethoxyphenyl |
Biological Activity
Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate is a member of the isoxazole family, characterized by its five-membered ring structure that includes nitrogen and oxygen atoms. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 277.27 g/mol
- Structure : The compound features an ethyl ester group attached to the isoxazole ring, enhancing its solubility and reactivity.
The biological activity of this compound primarily involves the modulation of specific molecular targets, including enzymes and receptors. This modulation can lead to various therapeutic effects:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The mechanism often involves inducing apoptosis or cell cycle arrest at specific phases.
- Antimicrobial Activity : There is evidence suggesting that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. Below are some notable findings:
| Study | Cell Line | IC (µM) | Effect Observed |
|---|---|---|---|
| MCF-7 | 10.84 | Loss of cell viability | |
| HeLa | 15.48 | Induction of apoptosis | |
| Hep3B | 23.00 | G2/M phase arrest |
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxicity of isoxazole derivatives, this compound demonstrated significant activity against MCF-7 cells with an IC value of approximately 10.84 µM. This suggests a potent ability to inhibit breast cancer cell proliferation .
- Mechanistic Studies : Further mechanistic studies indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
- Antimicrobial Testing : Preliminary tests have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate?
Methodological Answer: The compound can be synthesized via cyclocondensation of 2,4-dimethoxyphenacyl chloride with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of sodium ethoxide. Key parameters include maintaining a reaction temperature of 60–80°C and pH 8–10 to achieve yields >75%. Purification typically involves recrystallization using ethanol or column chromatography with silica gel .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Structural validation requires a combination of techniques:
- NMR spectroscopy (1H, 13C) to confirm proton/carbon environments and substituent positions.
- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography (using SHELX software) for 3D conformational analysis, including bond angles and dihedral angles .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer: The compound serves as a heterocyclic scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents. Its isoxazole core and methoxy substituents enhance interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. Biological screening involves in vitro assays (e.g., MIC for antimicrobial activity) and structure-activity relationship (SAR) studies .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
- TLC (silica gel, ethyl acetate/hexane) for reaction monitoring.
- DSC/TGA to evaluate thermal stability and decomposition profiles .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring influence biological activity?
Methodological Answer: Comparative studies with analogs (e.g., 4-chloro or 3-fluoro derivatives) reveal that electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition by increasing lipophilicity and target binding. Use molecular docking (AutoDock Vina) to predict binding affinities and QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Address this by:
- Conducting orthogonal assays (e.g., enzyme inhibition vs. cellular viability).
- Performing meta-analyses of published data to identify consensus targets.
- Validating mechanisms via knockout cell lines or competitive binding assays .
Q. What computational strategies predict the compound’s ADMET properties?
Methodological Answer:
- GUSAR : Predicts acute toxicity (LD50) using quantitative spectra-activity relationships.
- SwissADME : Estimates logP, solubility, and bioavailability.
- Molecular dynamics simulations (AMBER/CHARMM) to assess metabolic stability in liver microsomes .
Q. How can reaction yields be improved in scaled-up synthesis?
Methodological Answer: Optimize using:
Q. What strategies are effective for designing derivatives with improved pharmacokinetics?
Methodological Answer:
- Ester-to-amide conversion (e.g., hydrolysis with NaOH followed by coupling with amines) to enhance metabolic stability.
- Polar group introduction (e.g., sulfonamide or hydroxyl) via Suzuki-Miyaura cross-coupling.
- Prodrug approaches using Boc-protected amines for targeted delivery .
Q. How is the mechanism of enzyme inhibition elucidated?
Methodological Answer:
- Kinetic assays : Determine IC50 and inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots.
- X-ray co-crystallography : Resolve ligand-enzyme complexes (SHELX-refined structures) to identify binding interactions.
- Mutagenesis studies : Validate key residues (e.g., catalytic lysine) via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
